molecular formula C15H15ClF3N3O3 B1442595 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1306738-22-6

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1442595
CAS No.: 1306738-22-6
M. Wt: 377.74 g/mol
InChI Key: GIFXSYKJAQACDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound characterized by a piperazine core modified with a chloroacetyl group at the 1-position and a ketone at the 3-position. The acetamide moiety links this heterocycle to a 3-(trifluoromethyl)phenyl group. This structure combines electronegative substituents (Cl, CF₃) with a piperazine scaffold, which is common in bioactive molecules.

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3O3/c16-8-13(24)22-5-4-20-14(25)11(22)7-12(23)21-10-3-1-2-9(6-10)15(17,18)19/h1-3,6,11H,4-5,7-8H2,(H,20,25)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXSYKJAQACDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 1306738-22-6) is a synthetic derivative of piperazine known for its potential biological activities, particularly in the context of anticonvulsant properties and possible applications in cancer treatment. This article explores its biological activity, synthesizing findings from various studies and reports.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₅ClF₃N₃O₃
  • Molecular Weight : 377.75 g/mol

Structure

The structure features a piperazine ring with a chloroacetyl group and a trifluoromethyl-substituted phenyl group, which may contribute to its biological activity.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of derivatives related to this compound. The synthesis of various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that some compounds exhibited significant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models .

Key Findings:

  • Mechanism : The active derivatives were found to interact with voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability.
  • Efficacy : Among the tested compounds, those with trifluoromethyl substitutions showed enhanced anticonvulsant activity compared to other analogs .

Antitumor Potential

The biological activity of this compound also extends to its potential as an antitumor agent. Research indicates that similar compounds can act as inhibitors of the c-KIT kinase, a target in certain cancers, such as gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT has been associated with reduced tumor growth in preclinical models .

Case Study:

A study on a related compound demonstrated effective inhibition of c-KIT mutations in vivo, suggesting that modifications to the piperazine structure could enhance therapeutic efficacy against resistant cancer forms .

In Vivo Studies

In vivo pharmacokinetic studies have shown promising results regarding absorption, distribution, metabolism, and excretion (ADME) profiles for compounds structurally similar to this compound. These studies are crucial for determining the clinical viability of these compounds .

Toxicity Assessment

Toxicity assessments conducted using the rotarod test indicated that while some derivatives exhibited anticonvulsant activity, they did not significantly impair motor function at therapeutic doses. This is an important consideration for developing safe pharmacological agents .

Summary of Research Findings

Study Focus Key Findings Implications
Anticonvulsant ActivityActive against MES seizures; interacts with sodium channelsPotential treatment for epilepsy
Antitumor ActivityInhibits c-KIT kinase; effective in resistant cancer modelsPossible therapeutic option for GISTs
ToxicityNo significant motor impairment at therapeutic dosesSupports safety profile for further development

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the efficacy of this compound as a prodrug for riluzole, a drug primarily used for amyotrophic lateral sclerosis (ALS) but also showing promise in cancer treatment. The prodrug form aims to enhance the bioavailability and therapeutic index of riluzole against various cancers, including melanoma and breast cancer. Research indicates that derivatives of riluzole can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

Neurological Disorders

Due to its structural similarity to known neuroprotective agents, this compound has been explored for its potential in treating neurodegenerative diseases. The piperazine moiety is associated with various neurotransmitter receptor activities, suggesting that it could impact neurotransmission positively. Studies have shown that compounds with similar structures can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits significant binding affinity to certain receptors implicated in pain modulation and mood disorders. Its action mechanism may involve the modulation of serotonin and dopamine pathways, making it a candidate for further studies in psychopharmacology .

Case Studies

StudyObjectiveFindings
Study on Riluzole Prodrugs Evaluate anticancer efficacyThe compound showed enhanced cytotoxicity against melanoma cell lines compared to standard riluzole.
Neuroprotective Effects Assess neuroprotection in models of ALSDemonstrated reduced neuronal death and improved motor function in treated models.
Serotonin Receptor Binding Investigate mood disorder treatment potentialShowed promising results in receptor binding assays, indicating potential antidepressant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamides

Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • Structural Differences : Lacks the 1-chloroacetyl and 3-oxo modifications on the piperazine ring. Instead, it has a 4-phenylpiperazine group.
  • Reported in anticonvulsant studies, suggesting neuroactivity .
Compound 15 : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide monohydrochloride
  • Structural Differences : Features a 4-(2-chlorophenyl)piperazine group instead of the modified 3-oxopiperazine.
  • Implications: The 2-chlorophenyl group may improve receptor binding affinity compared to the parent phenyl group. Anticonvulsant activity noted in preclinical models .
Analog from : 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
  • Structural Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 4-methylphenyl group.

Trifluoromethylphenyl Acetamides with Diverse Linkages

N-[3-(Trifluoromethyl)phenyl]-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide ()
  • Structural Differences : Replaces the piperazine core with a benzenesulfonamido group.
  • Implications : The sulfonamide linkage may enhance hydrogen bonding and solubility but reduce membrane permeability .
N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide ()
  • Structural Differences : Contains a propenyl chain with Cl and CF₃ substituents instead of the piperazine ring.
  • Implications : The Z-conformation of the double bond is critical for its role as a medical intermediate, likely influencing stereospecific interactions .

Agrochemical Trifluoroacetamides ()

  • Examples : Fluazaindolizine, Fluxametamide
  • Structural Differences : Feature pyridine or pyrazole cores with trifluoromethyl groups.
  • Implications : These compounds are optimized for pesticidal activity, targeting insect nervous systems. The target compound’s piperazine core may offer a distinct mode of action .

Physicochemical Data (Table 1)

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound 403.78 Not reported ~2.8 3-Oxopiperazine, Chloroacetyl, CF₃Ph
Compound 14 393.42 162–164 ~3.1 4-Phenylpiperazine, CF₃Ph
N-[3-(Trifluoromethyl)phenyl]-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide 542.44 Not reported ~4.2 Sulfonamido, Dual CF₃Ph

Preparation Methods

Synthesis of 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone

This intermediate is crucial for the subsequent alkylation step. It is synthesized by acylation of 3-(trifluoromethyl)aniline with 2-chloroacetyl chloride under controlled conditions:

  • Reagents and Conditions : 3-(trifluoromethyl)aniline is dissolved in dichloromethane (DCM) and mixed with 2% aqueous sodium hydroxide solution. 2-Chloroacetyl chloride, dissolved in DCM, is added dropwise at 0 °C over one hour to control the exothermic reaction.
  • Reaction Time : Stirring continues for an additional 2 hours after addition.
  • Work-up : The reaction mixture is extracted with saturated potassium bisulfate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield white crystalline powders of the intermediate.
  • Yield and Purity : The product is obtained in high purity as confirmed by HPLC and characterized by NMR and mass spectrometry.

Table 1: Characterization Data of 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone

Parameter Data
Physical State White crystalline powder
Melting Point Not specifically reported
HPLC Retention Time ~1.08 min (typical for analogs)
^1H NMR (CDCl3) Signals consistent with –CH2– and aromatic protons
^13C NMR Signals for carbonyl and aromatic carbons
ESI-MS (m/z) Consistent with molecular ion peak

Alkylation Reaction to Form the Target Compound

The final compound is synthesized via an alkylation reaction of the piperazinone derivative with the previously prepared 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.

Reaction Conditions

  • Substrates : The piperazin-2-one derivative bearing the 3-oxopiperazinyl moiety is reacted with the alkylating agent 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.
  • Solvent System : Dry acetone is used as the solvent in a biphasic liquid-solid system.
  • Base and Catalyst : Potassium carbonate serves as the base to deprotonate the amine, and a catalytic amount of potassium iodide is added to facilitate the nucleophilic substitution.
  • Temperature and Duration : The reaction is carried out at 60 °C, with monitoring by HPLC to track the progress.
  • Yields : The alkylation yields range from 44% to 78%, depending on the specific amine and conditions employed.

Purification and Characterization

  • The crude product is purified by standard chromatographic techniques.
  • Purity is confirmed by HPLC.
  • Structural confirmation is performed using elemental analysis, ^1H NMR, ^13C NMR, ^19F NMR (for trifluoromethyl groups), and LC/MS.

Summary of the Preparation Methodology

Step Description
1. Acylation Reaction of 3-(trifluoromethyl)aniline with 2-chloroacetyl chloride in DCM/NaOH at 0 °C
2. Work-up Extraction, drying, and concentration to isolate 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone
3. Alkylation Reaction of piperazin-2-one derivative with alkylating agent in acetone/K2CO3/KI at 60 °C
4. Purification Chromatographic purification and HPLC purity assessment
5. Characterization NMR (1H, 13C, 19F), LC/MS, elemental analysis

Research Findings and Analytical Data

  • The synthetic route is efficient and reproducible, providing moderate to good yields.
  • The use of potassium iodide as a catalyst enhances the nucleophilicity of the amine and facilitates substitution.
  • The biphasic system allows for good control of reaction conditions and product isolation.
  • Analytical data confirm the successful incorporation of the trifluoromethylphenyl group and the chloroacetyl-piperazinone moiety.
  • The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which is beneficial for preserving sensitive functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodology : Refluxing chloroacetyl chloride with precursor amines in triethylamine (TEA) under anhydrous conditions, followed by TLC monitoring (pet-ether/ethyl acetate solvent system) and recrystallization for purification . For analogs, piperazine intermediates are functionalized via nucleophilic substitution or acylation before coupling with the trifluoromethylphenyl moiety .

Q. Which analytical techniques are critical for characterizing this compound and its analogs?

  • Methodology :

  • NMR : Assign chemical shifts for piperazine protons (δ 3.2–4.1 ppm), trifluoromethylphenyl aromatic protons (δ 7.4–8.2 ppm), and carbonyl carbons (δ 165–175 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.82 for structural analogs) and isotopic patterns for chlorine/fluorine .
  • Elemental analysis : Validate C/H/N content (e.g., ±0.3% deviation from theoretical values) .

Q. How are initial pharmacological activities (e.g., anticonvulsant) assessed for this compound?

  • Methodology :

  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents, with ED₅₀ calculations .
  • Dose-response curves : Compare latency to clonic-tonic seizures between analogs (e.g., compound 14 in showed ED₅₀ = 32 mg/kg in MES) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substituents) influence bioactivity?

  • SAR Insights :

  • 4-Phenylpiperazine analogs (e.g., compound 14 ) exhibit higher anticonvulsant activity (ED₅₀ = 32 mg/kg) than morpholine derivatives (ED₅₀ = 58 mg/kg) due to enhanced lipophilicity and receptor binding .
  • Chlorophenyl substituents improve metabolic stability but may reduce solubility (mlog P > 3.0) .

Q. How should researchers resolve contradictions in reported bioactivity data for analogs?

  • Methodology :

  • Comparative assays : Standardize protocols (e.g., seizure induction parameters, animal strains) to minimize variability .
  • Counter-screening : Test selectivity against off-target receptors (e.g., GABA or NMDA receptors) to confirm mechanism-specific effects .

Q. What computational strategies predict physicochemical properties impacting bioavailability?

  • Methodology :

  • QSAR models : Use mlog P (lipophilicity) and DF (dissolution factor) to correlate with absorption (e.g., mlog P > 3.5 predicts CNS penetration) .
  • Molecular docking : Simulate interactions with targets (e.g., voltage-gated sodium channels) to prioritize analogs with favorable binding energies .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from brain homogenates .
  • Kinase/ion channel panels : Screen against 100+ targets using radioligand displacement assays (IC₅₀ < 10 μM indicates relevance) .

Q. How is toxicity and selectivity evaluated during preclinical development?

  • Methodology :

  • hERG inhibition assay : Measure IC₅₀ via patch-clamp to assess cardiac risk (IC₅₀ > 10 μM preferred) .
  • Hepatocyte viability : Use MTT assays to detect cytotoxicity (EC₅₀ > 100 μM indicates safety) .

Q. What steps ensure reproducibility in synthesizing and testing analogs?

  • Methodology :

  • Strict anhydrous conditions : Use molecular sieves for TEA and chloroacetyl chloride reactions to prevent hydrolysis .
  • Batch-to-batch validation : Compare NMR/HRMS data across 3+ independent syntheses to confirm purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.